Cas no 2137993-24-7 (2-methyl-7-propyl-1,2,4triazolo1,5-apyridin-5-ol)
2-methyl-7-propyl-1,2,4triazolo1,5-apyridin-5-ol Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-7-propyl-1,2,4triazolo1,5-apyridin-5-ol
- 2137993-24-7
- EN300-1077923
- 2-methyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol
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- Inchi: 1S/C10H13N3O/c1-3-4-8-5-9-11-7(2)12-13(9)10(14)6-8/h5-6H,3-4H2,1-2H3,(H,11,12)
- InChI Key: NRJMPNVLCAXEMG-UHFFFAOYSA-N
- SMILES: O=C1C=C(C=C2N=C(C)NN21)CCC
Computed Properties
- Exact Mass: 191.105862047g/mol
- Monoisotopic Mass: 191.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 366
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 44.7Ų
2-methyl-7-propyl-1,2,4triazolo1,5-apyridin-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1077923-2.5g |
2-methyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137993-24-7 | 95% | 2.5g |
$1454.0 | 2023-10-28 | |
| Enamine | EN300-1077923-5.0g |
2-methyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137993-24-7 | 5g |
$2152.0 | 2023-06-10 | ||
| Enamine | EN300-1077923-10.0g |
2-methyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137993-24-7 | 10g |
$3191.0 | 2023-06-10 | ||
| Enamine | EN300-1077923-0.05g |
2-methyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137993-24-7 | 95% | 0.05g |
$624.0 | 2023-10-28 | |
| Enamine | EN300-1077923-0.1g |
2-methyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137993-24-7 | 95% | 0.1g |
$653.0 | 2023-10-28 | |
| Enamine | EN300-1077923-0.25g |
2-methyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137993-24-7 | 95% | 0.25g |
$683.0 | 2023-10-28 | |
| Enamine | EN300-1077923-0.5g |
2-methyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137993-24-7 | 95% | 0.5g |
$713.0 | 2023-10-28 | |
| Enamine | EN300-1077923-1.0g |
2-methyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137993-24-7 | 1g |
$743.0 | 2023-06-10 | ||
| Enamine | EN300-1077923-1g |
2-methyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137993-24-7 | 95% | 1g |
$743.0 | 2023-10-28 | |
| Enamine | EN300-1077923-5g |
2-methyl-7-propyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol |
2137993-24-7 | 95% | 5g |
$2152.0 | 2023-10-28 |
2-methyl-7-propyl-1,2,4triazolo1,5-apyridin-5-ol Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2-methyl-7-propyl-1,2,4triazolo1,5-apyridin-5-ol
Comprehensive Overview of 2-methyl-7-propyl-1,2,4-triazolo[1,5-a]pyridin-5-ol (CAS No. 2137993-24-7): Properties, Applications, and Industry Insights
The compound 2-methyl-7-propyl-1,2,4-triazolo[1,5-a]pyridin-5-ol (CAS No. 2137993-24-7) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceuticals and agrochemicals. As a triazolopyridine derivative, this molecule combines a pyridine core with a triazole ring, offering a versatile scaffold for drug discovery and material science. Researchers and industry professionals frequently search for terms like "triazolopyridine synthesis", "CAS 2137993-24-7 applications", and "2-methyl-7-propyl-1,2,4-triazolo[1,5-a]pyridin-5-ol solubility", reflecting the growing interest in this compound.
From a chemical perspective, 2-methyl-7-propyl-1,2,4-triazolo[1,5-a]pyridin-5-ol exhibits notable stability under ambient conditions, with a molecular weight of 207.25 g/mol. Its heterocyclic structure contributes to its ability to participate in hydrogen bonding and π-π stacking interactions, making it valuable for designing bioactive molecules. Recent studies have explored its role as a kinase inhibitor precursor, aligning with the current trend in targeted cancer therapies. The propyl and methyl substituents enhance its lipophilicity, a property often queried in searches like "triazolopyridine derivatives for drug delivery".
The synthesis of CAS 2137993-24-7 typically involves cyclization reactions between hydrazine derivatives and appropriately functionalized pyridine intermediates. This process has been optimized to achieve high yields, as documented in patents addressing "green chemistry approaches for triazolopyridines" – a hot topic in sustainable pharmaceutical manufacturing. Analytical characterization via HPLC, NMR, and mass spectrometry confirms the compound's purity, with many users searching for "spectral data of 2-methyl-7-propyl-1,2,4-triazolo[1,5-a]pyridin-5-ol" for quality control purposes.
In material science, the triazolopyridine moiety of this compound demonstrates intriguing photophysical properties. Researchers investigating "organic semiconductors" or "fluorescent probes" have examined its electron-transport characteristics, particularly in OLED applications. The hydroxyl group at the 5-position allows for further derivatization, enabling the creation of polymers with tailored electronic properties – a subject frequently appearing in queries about "functionalized heterocycles for optoelectronics".
From a commercial standpoint, 2-methyl-7-propyl-1,2,4-triazolo[1,5-a]pyridin-5-ol is available through specialty chemical suppliers, with pricing influenced by purity grades (typically 95%-99%). The compound's shelf life and storage conditions (usually room temperature under inert atmosphere) are common concerns for purchasers, as evidenced by search terms like "stability of CAS 2137993-24-7". Regulatory status varies by region, but it currently falls outside restricted substance lists, making it accessible for research purposes.
Future research directions for this compound include exploration as a building block for metal-organic frameworks (MOFs) and investigations into its potential as a catalyst ligand. The scientific community continues to show strong interest in "structure-activity relationships of triazolopyridines", with computational chemistry playing an increasing role in predicting novel derivatives. As synthetic methodologies advance, particularly in flow chemistry and microwave-assisted synthesis, production scalability of CAS 2137993-24-7 may improve significantly.
For researchers considering this compound, it's noteworthy that several analogs of 2-methyl-7-propyl-1,2,4-triazolo[1,5-a]pyridin-5-ol have shown promise in addressing antimicrobial resistance – a critical global health challenge. The triazole ring's ability to mimic peptide bonds contributes to this biological activity, aligning with searches for "new antibiotic scaffolds". However, comprehensive toxicological studies are still needed to fully evaluate its safety profile across various applications.
The environmental fate of triazolopyridine derivatives like CAS 2137993-24-7 has become a subject of increasing scrutiny, particularly regarding biodegradation pathways and ecotoxicological impacts. Recent publications have begun addressing these concerns, responding to search trends about "green metrics for heterocyclic compounds". Life cycle assessment studies may further clarify the sustainability aspects of manufacturing and using this chemical entity.
In analytical applications, 2-methyl-7-propyl-1,2,4-triazolo[1,5-a]pyridin-5-ol has shown utility as a chromatographic standard for method development, particularly in reverse-phase HPLC systems. Its UV absorption characteristics make it suitable for detector calibration, explaining frequent queries about "triazolopyridine UV-Vis spectra". The compound's melting point (reported between 180-185°C) and other physicochemical parameters are well-documented in technical datasheets available from major suppliers.
As the field of medicinal chemistry evolves, the importance of 2137993-24-7 and related structures continues to grow. The compound's balanced lipophilicity profile (LogP ~2.1) and moderate aqueous solubility (~50 mg/L at 25°C) make it particularly interesting for pharmacokinetic optimization studies. These properties align with current industry focus on "beyond Rule of Five" molecules and "oral bioavailability enhancement" – topics dominating recent scientific literature and conference discussions.
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